N-(2,5-difluorophenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
This compound features a pyrimidinone core substituted at the 2-position with a morpholin-4-yl group and at the 4-position with an ethyl group. The acetamide linker connects this heterocycle to a 2,5-difluorophenyl moiety. The structural combination of fluorinated aromatic rings and morpholine derivatives is common in medicinal chemistry, as these groups enhance solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O3/c1-2-13-10-17(26)24(18(21-13)23-5-7-27-8-6-23)11-16(25)22-15-9-12(19)3-4-14(15)20/h3-4,9-10H,2,5-8,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYCZLDVZODHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine ring and a morpholine moiety. Its chemical formula is with a molecular weight of approximately 446.49 g/mol. The presence of difluorophenyl and morpholine groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the class of pyrimidine derivatives. For instance, derivatives that incorporate morpholine and fluorinated phenyl groups have demonstrated significant cytotoxicity against various cancer cell lines. A study indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range against human cancer cells, suggesting effective antiproliferative properties .
Table 1: Cytotoxicity of Related Compounds
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 13 | MCF-7 |
| Compound B | 15 | HT-29 |
| N-(2,5-difluorophenyl)-2-[4-ethyl... | TBD | TBD |
Anti-inflammatory Activity
Compounds similar to N-(2,5-difluorophenyl)-2-[4-ethyl... have also been investigated for their anti-inflammatory properties. In particular, derivatives containing morpholine groups have shown promise in inhibiting key inflammatory mediators in vitro. The inhibition of cyclooxygenase enzymes (COX) and lipoxygenases (LOX) was noted, which are crucial in the inflammatory response .
Acetylcholinesterase Inhibition
Another area of interest is the potential use of this compound as an acetylcholinesterase inhibitor. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is vital for treating neurodegenerative diseases like Alzheimer's disease. In vitro assays demonstrated that certain derivatives effectively inhibited AChE activity, suggesting a possible therapeutic application in cognitive disorders .
The mechanisms underlying the biological activities of N-(2,5-difluorophenyl)-2-[4-ethyl... are likely multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer proliferation and inflammation.
- Receptor Interactions : The morpholine moiety could facilitate interactions with neurotransmitter receptors or other cellular targets.
Case Studies
- Cytotoxicity Assessment : A study conducted on a series of pyrimidine derivatives showed that those with difluoro substitutions had enhanced cytotoxic effects against breast cancer cell lines compared to their non-fluorinated counterparts .
- Neuroprotective Effects : Another investigation into related compounds revealed significant neuroprotective effects in animal models, attributed to AChE inhibition and subsequent enhancement of cholinergic signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine-Containing Pyrimidinone Derivatives
(a) 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
- Structure: Differs in the morpholine substitution (3-position vs. 4-position) and includes an acetyl group at the pyrimidinone 4-position.
- Synthesis : Yielded 58% via acetylation of a precursor, followed by chromatography and crystallization .
- Key Data :
- Molecular Weight : 346.4 g/mol (vs. ~411.4 g/mol for the target compound).
- NMR : Distinct δ 2.14 ppm (acetyl CH3) and δ 1.21 ppm (isopropyl CH3), absent in the target compound.
- Significance : Demonstrates the impact of substituents on synthetic accessibility and spectral properties.
(b) N-[3-(difluoromethyl)-4-fluorophenyl]-2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetamide ()
- Structure: Shares the morpholin-4-yl and pyrimidinone core but substitutes the phenyl ring with 3-difluoromethyl-4-fluoro groups.
- Key Difference : The 2,5-difluorophenyl group in the target compound may confer distinct electronic and steric effects compared to the 3-difluoromethyl-4-fluorophenyl group, influencing receptor interactions.
Fluorophenyl-Morpholine Hybrids in Patents ()
Several patented compounds integrate morpholine and fluorinated aromatic systems but diverge in core structures:
- Example 1: Name: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Structure: Features a pyrrolo-pyridazine core instead of pyrimidinone and includes trifluoromethyl and cyano groups.
- Significance : The use of trifluoromethyl groups enhances lipophilicity and bioavailability compared to the target compound’s ethyl substituent .
Non-Pyrimidinone Analogs ()
(a) Goxalapladib ()
- Structure: Contains a naphthyridine core instead of pyrimidinone, with a 2,3-difluorophenyl-ethyl group and trifluoromethyl biphenyl.
- Application : Developed for atherosclerosis, highlighting the therapeutic versatility of fluorinated morpholine derivatives.
(b) Peptide-Mimetic Analogs ()
- Example: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Structure : Integrates a tetrahydropyrimidinyl group within a peptide-like scaffold.
- Significance: Emphasizes the role of pyrimidinone derivatives in complex, multi-target drug designs.
Data Tables
Research Findings and Implications
- Synthetic Accessibility : The target compound’s ethyl and morpholin-4-yl groups may simplify synthesis compared to analogs requiring multi-step functionalization (e.g., trifluoromethylation in ) .
- Pharmacokinetic Predictions: The 2,5-difluorophenyl group likely improves metabolic stability over non-fluorinated analogs, as seen in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
